molecular formula C14H10BrN3 B5649744 6-bromo-N-phenylquinazolin-4-amine CAS No. 307529-03-9

6-bromo-N-phenylquinazolin-4-amine

Cat. No.: B5649744
CAS No.: 307529-03-9
M. Wt: 300.15 g/mol
InChI Key: RQFAJYPCPZEVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-phenylquinazolin-4-amine is a quinazoline derivative featuring a bromine atom at the 6-position and a phenyl group attached to the 4-amino moiety. This compound serves as a versatile scaffold in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . Its synthesis typically involves coupling 6-bromo-4-chloroquinazoline with aniline derivatives under mild conditions, achieving high yields (e.g., 99% in ) . The bromine atom enhances electrophilicity, facilitating further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Properties

IUPAC Name

6-bromo-N-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFAJYPCPZEVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298532
Record name 6-Bromo-N-phenyl-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307529-03-9
Record name 6-Bromo-N-phenyl-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307529-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-phenyl-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-phenylquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-bromoquinazoline and aniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 6-bromoquinazoline is reacted with aniline under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: 6-amino-N-phenylquinazoline.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-N-phenylquinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-N-phenylquinazolin-4-amine primarily involves its role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, playing a crucial role in cell signaling and regulation. By inhibiting these kinases, this compound can disrupt abnormal cell signaling pathways, particularly those involved in cancer cell growth and survival. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent downstream signaling.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, aiding cross-coupling reactions.
  • Heterocyclic substituents (e.g., thiophen-2-ylmethyl or pyrazolyl ) improve solubility and target selectivity.
  • Phenyl vs. Quinoline Core: Quinoline derivatives (e.g., 6-bromo-N-(2-methyl-2H-benzo-triazol-5-yl)quinolin-4-amine ) exhibit distinct π-π stacking interactions compared to quinazolines, influencing binding to kinase domains .

Physicochemical Properties

Property 6-Bromo-N-phenylquinazolin-4-amine 6-Bromo-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine 6-Chloro-N-phenylquinazolin-4-amine
Molecular Weight (g/mol) 318.15 (calculated) 406.28 255.70
logP ~3.5 (estimated) 6.2 3.0
Hydrogen Bond Acceptors 3 3 3
Solubility (logSw) -5.8 (predicted for ) -5.8 -4.5

Key Insights :

  • Bromine vs. Chlorine : Bromine increases molecular weight and lipophilicity (logP 6.2 vs. 3.0 for chloro analogue), enhancing membrane permeability but reducing aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.